molecular formula C14H19NO4S B7032132 N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide

N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide

Cat. No.: B7032132
M. Wt: 297.37 g/mol
InChI Key: DPDOLJLRVVIIMP-UHFFFAOYSA-N
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Description

N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a methoxy group, and a benzamide moiety

Properties

IUPAC Name

N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-15(10-8-11(9-10)19-2)14(16)12-6-4-5-7-13(12)20(3,17)18/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDOLJLRVVIIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C1)OC)C(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the methoxy group. One common method involves the use of cyclobutylmethanol, which is then methoxylated to form 3-methoxycyclobutylmethanol . This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the benzamide moiety is introduced through an amide coupling reaction with 2-methylsulfonylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide.

    Reduction: Formation of N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxycyclobutyl)-N-methylbenzamide
  • N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylacetamide
  • N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylphenylacetamide

Uniqueness

N-(3-methoxycyclobutyl)-N-methyl-2-methylsulfonylbenzamide is unique due to the presence of both the cyclobutyl ring and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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